molecular formula C21H28N2O3 B247069 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide

Cat. No. B247069
M. Wt: 356.5 g/mol
InChI Key: VIXNSKWMXWPTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for the drug's pain-relieving effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.

Mechanism of Action

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide exerts its effects by binding to and activating the μ-opioid receptor in the brain and spinal cord. This receptor is responsible for the regulation of pain perception, as well as other physiological processes such as respiration and gastrointestinal function. When activated by 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide, the μ-opioid receptor produces a range of effects, including pain relief, sedation, and euphoria.
Biochemical and Physiological Effects:
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide produces a range of biochemical and physiological effects in the body. The drug's primary effect is pain relief, which is mediated by its activation of the μ-opioid receptor. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide also produces sedation and can cause respiratory depression at high doses. In addition, the drug can produce a range of other effects, including nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide has several advantages for use in laboratory experiments. The drug is highly potent and selective for the μ-opioid receptor, making it a useful tool for studying the function of this receptor in the body. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide can be synthesized relatively easily and is readily available for research purposes.
However, there are also several limitations to the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide in laboratory experiments. The drug's high potency and potential for abuse mean that it must be handled with care to prevent accidental exposure. In addition, the drug's effects on the body can be unpredictable, and it may produce different effects in different individuals.

Future Directions

There are several potential future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide. One area of interest is the drug's potential use in the treatment of severe pain, particularly in patients who are unresponsive to other treatments. Another area of interest is the drug's potential use in the treatment of opioid addiction, as it may be able to relieve withdrawal symptoms without producing the euphoria associated with other opioids. Finally, further research is needed to better understand the mechanisms of action and potential side effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide, particularly in the context of its recreational use.

Synthesis Methods

The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine to form 3,4-dimethoxy-N-methylphenethylamine. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide. The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide is relatively straightforward, and the drug can be produced in large quantities using standard laboratory equipment and techniques.

Scientific Research Applications

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide has been studied extensively in the laboratory for its pharmacological properties and potential medical applications. The drug's potent analgesic effects make it a promising candidate for the treatment of severe pain, such as that associated with cancer or surgery. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide has also been investigated for its potential use in the treatment of opioid addiction, as it may be able to relieve withdrawal symptoms without producing the euphoria associated with other opioids.

properties

Product Name

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methylphenyl)propanamide

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C21H28N2O3/c1-16-5-8-18(9-6-16)22-21(24)12-14-23(2)13-11-17-7-10-19(25-3)20(15-17)26-4/h5-10,15H,11-14H2,1-4H3,(H,22,24)

InChI Key

VIXNSKWMXWPTHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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